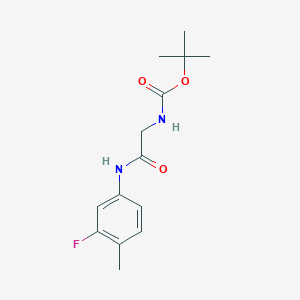
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoro-substituted aromatic ring, and a glycinamide moiety. The combination of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected glycine is then coupled with 3-fluoro-4-methylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution (S_NAr) reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the aromatic ring can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.
科学的研究の応用
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and glycinamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(tert-butoxycarbonyl)-N1-(4-fluorophenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methylphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-ethylphenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide is unique due to the specific combination of a fluoro-substituted aromatic ring and a glycinamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
生物活性
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide, also known by its CAS number 1387684-32-3, is a compound that has attracted significant interest in the fields of medicinal and synthetic chemistry. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluoro-substituted aromatic ring, positions it as a valuable intermediate in pharmaceutical development and biological research.
- Molecular Formula : C14H19FN2O3
- Molecular Weight : 282.32 g/mol
- CAS Number : 1387684-32-3
- Purity : Minimum >90%
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Glycine : Glycine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Coupling Reaction : The protected glycine is then coupled with 3-fluoro-4-methylphenylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or EDC, often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP).
Biological Activity
This compound exhibits notable biological activities, making it a subject of various research studies:
Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors for enzymes such as cholinesterases. For instance, studies on related compounds have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase, with some derivatives demonstrating IC50 values comparable to established inhibitors like tacrine .
The proposed mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The fluoro-substituted aromatic ring may enhance binding affinity to active sites or allosteric sites on target enzymes, thereby modulating their activity and affecting various biochemical pathways.
Comparative Analysis
A comparative analysis of similar compounds reveals the uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methylphenyl)glycinamide | Chlorine substitution | Moderate enzyme inhibition |
| N-(tert-butoxycarbonyl)-N1-(4-fluorophenyl)glycinamide | Fluorine substitution | Anticancer properties |
| N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-ethylphenyl)glycinamide | Ethyl substitution | Potential enzyme inhibition |
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insight into the biological activities associated with fluorinated compounds. For example, studies have demonstrated that fluorinated derivatives can significantly impact enzyme activity and exhibit antiproliferative effects in cancer cells .
特性
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVVUHKEWIVFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













